(4-((4-(トリフルオロメトキシ)フェニル)カルバモイル)フェニル)ボロン酸

説明

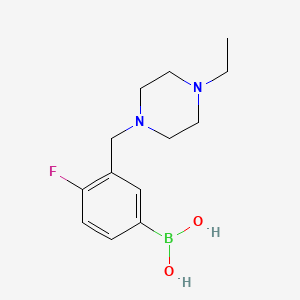

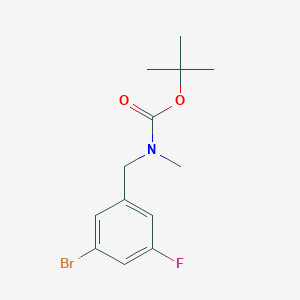

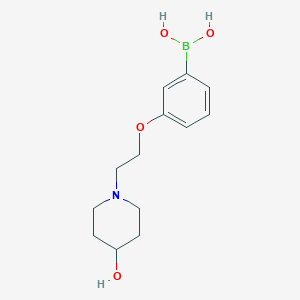

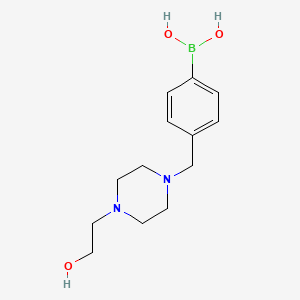

4-(4-(Trifluoromethoxy)phenyl)carbamoyl)phenyl)boronic acid, commonly referred to as TFPB, is a versatile organic compound that has a wide range of applications. It is a boronic acid derivative of 4-trifluoromethoxybenzoyl chloride, with a molecular formula of C10H7BF3O3. TFPB has been used in a variety of scientific research applications, such as organic synthesis, medicinal chemistry, and biochemistry. In addition, it has been used in laboratory experiments to study the mechanism of action, biochemical and physiological effects, and advantages and limitations of the compound.

科学的研究の応用

創薬および薬物送達

(4-((4-(トリフルオロメトキシ)フェニル)カルバモイル)フェニル)ボロン酸などのフェニルボロン酸は、新しい薬物設計や薬物送達システムの候補とされています。 これらの化合物は、様々な生体分子と安定な複合体を形成する能力があり、標的指向型薬物送達に適しています .

中性子捕捉療法

ボロン担体として、これらの化合物は中性子捕捉療法に使用されます。これは、正常な細胞に損傷を与えることなく、癌細胞を標的にする癌治療の一種です .

触媒

これらは、有機合成の基礎となる、ロジウム触媒による分子内アミノ化やパラジウム触媒によるカップリング反応などの様々な触媒反応における試薬として機能します .

高分子合成

トリフルオロメトキシ基は、高分子の電子特性に影響を与える可能性があります。 この基を持つ化合物は、電気変色挙動が変化したポリジチエニルピロールの合成に使用されてきました .

ルイス酸性度の改変

フェニルボロン酸にトリフルオロメトキシ基を導入すると、ルイス酸性度が増加します。これは、様々な化学プロセスにおけるこれらの化合物の安定性と反応性に重要です .

生化学分析

Biochemical Properties

(4-((4-(Trifluoromethoxy)phenyl)carbamoyl)phenyl)boronic acid plays a crucial role in biochemical reactions, particularly in the inhibition of enzymes. It interacts with enzymes such as lactate dehydrogenase, which is involved in cancer cell proliferation . The compound’s boronic acid moiety allows it to form reversible covalent bonds with the active sites of enzymes, leading to inhibition. Additionally, it can interact with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions, further influencing biochemical pathways.

Cellular Effects

The effects of (4-((4-(Trifluoromethoxy)phenyl)carbamoyl)phenyl)boronic acid on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of signaling proteins, leading to altered cellular responses. It also affects gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcription of specific genes. These interactions can result in changes in cellular metabolism, affecting processes such as glycolysis and oxidative phosphorylation .

Molecular Mechanism

At the molecular level, (4-((4-(Trifluoromethoxy)phenyl)carbamoyl)phenyl)boronic acid exerts its effects through several mechanisms. One primary mechanism is the inhibition of enzyme activity by binding to the active sites of enzymes. This binding is facilitated by the boronic acid moiety, which forms reversible covalent bonds with serine or threonine residues in the enzyme’s active site. Additionally, the compound can activate or inhibit signaling pathways by interacting with key signaling molecules, leading to downstream effects on cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (4-((4-(Trifluoromethoxy)phenyl)carbamoyl)phenyl)boronic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, but it can degrade over time when exposed to light or heat. Long-term exposure to the compound in in vitro or in vivo studies has revealed sustained inhibition of enzyme activity and prolonged effects on cellular signaling pathways .

Dosage Effects in Animal Models

The effects of (4-((4-(Trifluoromethoxy)phenyl)carbamoyl)phenyl)boronic acid vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes and modulates cellular functions without causing significant toxicity. At higher doses, it can lead to adverse effects such as cytotoxicity and organ damage. These threshold effects highlight the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing toxic effects .

Metabolic Pathways

(4-((4-(Trifluoromethoxy)phenyl)carbamoyl)phenyl)boronic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, the compound can inhibit enzymes involved in glycolysis, leading to altered glucose metabolism. It also affects the levels of metabolites such as lactate and pyruvate, which are critical for cellular energy production and biosynthesis .

Transport and Distribution

The transport and distribution of (4-((4-(Trifluoromethoxy)phenyl)carbamoyl)phenyl)boronic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, it can localize to specific compartments such as the cytoplasm or nucleus, where it exerts its effects. The distribution of the compound within tissues is influenced by factors such as tissue permeability and blood flow .

Subcellular Localization

The subcellular localization of (4-((4-(Trifluoromethoxy)phenyl)carbamoyl)phenyl)boronic acid is critical for its activity and function. The compound can be directed to specific cellular compartments through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it can be directed to the nucleus, where it interacts with transcription factors and other nuclear proteins to regulate gene expression .

特性

IUPAC Name |

[4-[[4-(trifluoromethoxy)phenyl]carbamoyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BF3NO4/c16-14(17,18)23-12-7-5-11(6-8-12)19-13(20)9-1-3-10(4-2-9)15(21)22/h1-8,21-22H,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDFVWQJPYTYGOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BF3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-(bromomethyl)-8-cyano-7-methoxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1408818.png)